molecular formula C9H10N4O B1420121 5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1097788-54-9

5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1420121
CAS No.: 1097788-54-9
M. Wt: 190.2 g/mol
InChI Key: YZHUOSZIGGMOJL-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C9H10N4O. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide can be achieved through various synthetic routes. One common method involves the condensation of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the carbohydrazide derivative. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-3-2-4-8-11-7(5-13(6)8)9(14)12-10/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHUOSZIGGMOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
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5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
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Reactant of Route 5
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 6
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

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